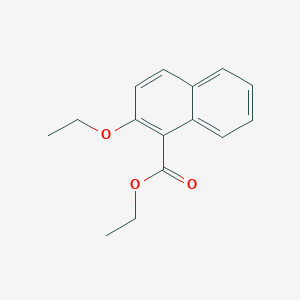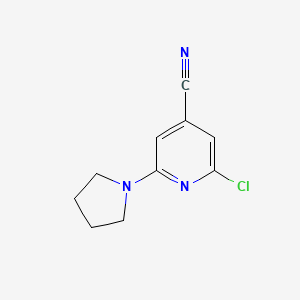
2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile
Übersicht
Beschreibung
“2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile” is a chemical compound with a molecular weight of 183.64 . It is a powder at room temperature . The IUPAC name for this compound is 2-chloro-6-(1-pyrrolidinyl)pyrazine .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile” is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile” are not detailed in the literature, pyrrolidine compounds are known to be versatile in chemical reactions . They can undergo various transformations, including ring construction and functionalization .Physical And Chemical Properties Analysis
“2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile” is a powder at room temperature . It has a molecular weight of 183.64 . The InChI code for this compound is 1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Microbiological Activity : A study by Miszke et al. (2008) describes the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. The derivatives exhibit significant bacteriostatic and antituberculosis activity, highlighting the potential of these compounds in the field of antimicrobial research (Miszke, Foks, Kędzia, Kwapisz & Zwolska, 2008).
Antibacterial Activity of Derivatives : Bogdanowicz et al. (2013) used a similar compound, 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, for the synthesis of new cyanopyridine derivatives with antimicrobial properties. These derivatives showed a range of minimal inhibitory concentrations against various bacteria, indicating their potential in antibacterial treatments (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak & Główka, 2013).
Structural Analysis and Optical Properties : Tranfić et al. (2011) analyzed a pyridine derivative structurally similar to 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile. They conducted X-ray diffraction, spectroscopic analysis, and explored its optical properties, contributing to a better understanding of such compounds' chemical and physical characteristics (Tranfić, Halambek, Cetina & Jukić, 2011).
Non-Linear Optical Properties : Palani et al. (2004) studied 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile (DMPPC) for its non-linear optical properties. This research is relevant for developing materials for optoelectronic applications (Palani, Ambalavanan, Ponnuswamy, Raghukumar & Ramakrishnan, 2004).
Synthesis of Novel Derivatives for Various Applications : Research by Khalifa et al. (2017) and Flefel et al. (2018) describes the synthesis of novel derivatives of pyridine-3-carbonitriles. These studies contribute to the expanding library of nitrogen-containing heterocycles with potential applications in medicinal chemistry and material science (Khalifa, Al-Omar & Ali, 2017); (Flefel, El-Sofany, El-Shahat, Naqvi & Assirey, 2018).
Corrosion Inhibition Studies : Dandia et al. (2013) synthesized pyrazolopyridine derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research has implications for industrial applications where corrosion resistance is crucial (Dandia, Gupta, Singh & Quraishi, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-6-pyrrolidin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-5-8(7-12)6-10(13-9)14-3-1-2-4-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJSEHNCNJAIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)
![1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407193.png)
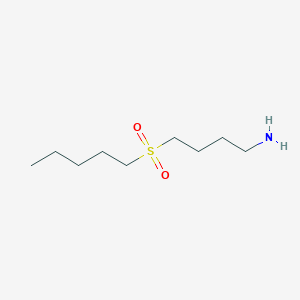
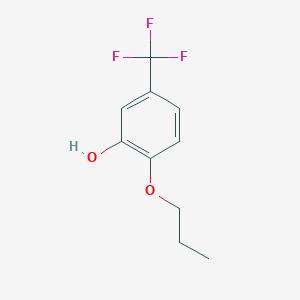
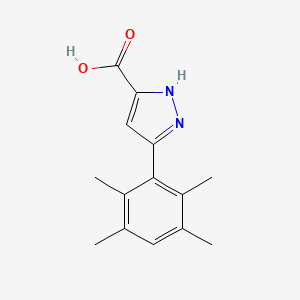




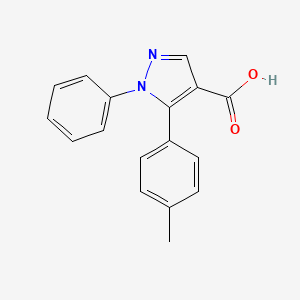


![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)
